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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B082915

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)pyridin-3-ol is a pyridine derivative with potential applications in medicinal
chemistry. This technical guide provides a comprehensive overview of its chemical, physical,
and biological properties. The document details its synthesis, spectroscopic data, and known
biological activities, including its putative roles as an acetylcholinesterase inhibitor and an
antitubercular agent. Experimental protocols for relevant biological assays are provided, and
key signaling pathways are visualized to offer insights into its potential mechanisms of action.
All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

2-(Hydroxymethyl)pyridin-3-ol is a small molecule with a molecular weight of 125.13 g/mol .
Its chemical structure combines a pyridine ring with a hydroxyl and a hydroxymethyl
substituent, making it a polar compound. A summary of its key chemical and physical properties
is presented in Table 1.
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Property Value Reference
Molecular Formula CeH7NO2 [1]
Molecular Weight 125.13 g/mol [1]
CAS Number 14047-53-1 [1]
Appearance White solid [2]
Melting Point 143-146 °C
Boiling Point Not available
Solubility Soluble in water and polar

organic solvents.
SMILES C1=CC(=C(N=C1)CO)O [1]
inChi INChl=1S/C6H7NO2/c8-4-5-2-

1-3-7-6(5)9/h1-3,8-9H,4H2

Synthesis and Spectroscopic Data

The synthesis of 2-(Hydroxymethyl)pyridin-3-ol can be achieved through various organic
chemistry methods. Spectroscopic data is crucial for its identification and characterization.

Synthesis Protocol

A common method for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol involves the reaction of
3-hydroxypyridine with formaldehyde. Below is a detailed experimental protocol.

Materials:

3-Hydroxypyridine

Formaldehyde solution (37%)

Sodium hydroxide (NaOH)

Glacial acetic acid
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e Acetone

« Silica gel for column chromatography

e Deionized water

Procedure:

Dissolve 3-hydroxypyridine in deionized water in a round-bottom flask.
e Add formaldehyde solution and sodium hydroxide to the flask.

e Heat the reaction mixture at 100°C for 12 hours.

o Cool the mixture to room temperature.

o Neutralize the reaction mixture by adding glacial acetic acid.
 Remove the water under reduced pressure (in vacuo).

« Stir the resulting solid with acetone.

« Filter the mixture and concentrate the acetone extract.

» Purify the crude product by silica gel column chromatography to obtain colorless crystals of
2-(Hydroxymethyl)pyridin-3-ol.

Spectroscopic Data

While a comprehensive set of spectra for 2-(Hydroxymethyl)pyridin-3-ol is not readily
available in the public domain, typical spectroscopic features can be predicted based on its
structure.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group,
and the hydroxyl protons. The chemical shifts and coupling patterns would be characteristic
of the substituted pyridine ring.
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e 13C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon
atoms in the molecule, with chemical shifts indicative of their electronic environment
(aromatic, alcohol).

o Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+)
corresponding to its molecular weight (125.13 g/mol ).

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption
bands in the O-H stretching region (around 3200-3600 cm~1) due to the hydroxyl groups, as
well as C-H, C=C, and C-N stretching and bending vibrations characteristic of the pyridine
ring.

Biological Properties and Potential Mechanisms of
Action

2-(Hydroxymethyl)pyridin-3-ol has been reported to exhibit potential as an
acetylcholinesterase inhibitor and to have antitubercular properties.[1] While specific
guantitative data for this compound is limited, the following sections describe the relevant
biological contexts and experimental methodologies.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the
breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an increase in
acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.[3]
The inhibitory activity of compounds like 2-(Hydroxymethyl)pyridin-3-ol can be quantified by
determining their half-maximal inhibitory concentration (IC50).

The cholinergic signaling pathway is fundamental for neurotransmission. Acetylcholine
released from a presynaptic neuron binds to receptors on the postsynaptic neuron, propagating
the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, terminates this signal by
hydrolyzing acetylcholine. Inhibitors of this enzyme prolong the presence of acetylcholine in the
synapse, thereby enhancing cholinergic signaling.
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Cholinergic Signaling Pathway and AChE Inhibition.

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI), substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

Phosphate buffer (0.1 M, pH 8.0)

2-(Hydroxymethyl)pyridin-3-ol (test compound)
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e Donepezil or other known AChE inhibitor (positive control)
e 96-well microplate
e Microplate reader

Procedure:

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

e In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilutions to
the respective wells.

e Add the AChE enzyme solution to all wells except the blank.

 Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15
minutes).

« Initiate the reaction by adding the ATCI substrate solution to all wells.

o Immediately measure the absorbance at 412 nm at regular intervals for a set period using a
microplate reader.

o Calculate the rate of reaction for each concentration of the inhibitor.
» Determine the percentage of inhibition relative to the control (no inhibitor).

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration to
determine the IC50 value.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The
development of new antitubercular agents is crucial to combat drug-resistant strains. Pyridine
derivatives have been explored as potential antitubercular agents, often targeting the
biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
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Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of M.
tuberculosis. Their biosynthesis is a complex multi-step process involving several enzymes,
making it an attractive target for new drugs. Isoniazid, a frontline anti-TB drug, is known to
inhibit this pathway. It is plausible that 2-(Hydroxymethyl)pyridin-3-ol, as a pyridine
derivative, could also interfere with this pathway.
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Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

© 2025 BenchChem. All rights reserved. 8/12

Tech Support


https://www.benchchem.com/product/b082915?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
2-(Hydroxymethyl)pyridin-3-ol (test compound)

Isoniazid or rifampicin (positive control)

96-well microplates

Resazurin sodium salt solution (for viability indication)

Procedure:

Prepare a twofold serial dilution of the test compound and positive control in Middlebrook
7H9 broth in a 96-well plate.

Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland
standard. Dilute the inoculum to the desired final concentration.

Add the bacterial inoculum to each well of the microplate containing the serially diluted
compounds. Include a growth control (no drug) and a sterility control (no bacteria).

Seal the plates and incubate at 37°C for 7-14 days.

After incubation, add the resazurin solution to each well and incubate for another 24-48
hours.

The MIC is determined as the lowest concentration of the compound that prevents a color
change of the resazurin indicator from blue (no growth) to pink (growth).

Potential Metabolic Pathway

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b082915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The metabolic fate of 2-(Hydroxymethyl)pyridin-3-ol in biological systems is not well-
documented. However, based on studies of microbial degradation of related hydroxypyridines,
a plausible metabolic pathway can be proposed. Microorganisms are known to hydroxylate the

pyridine ring, followed by ring cleavage to yield intermediates that can enter central metabolic
pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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